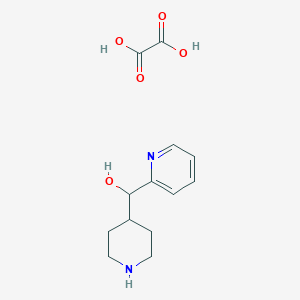

Piperidin-4-yl(pyridin-2-yl)methanol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidin-4-yl(pyridin-2-yl)methanol oxalate: is a chemical compound that features a piperidine ring and a pyridine ring connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-2-yl)methanol oxalate typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate in methanol. The reaction is conducted at reflux temperature for a few hours, followed by cooling and filtration to isolate the product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(pyridin-2-yl)methanol oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Piperidin-4-yl(pyridin-2-yl)methanol oxalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-2-yl)methanol oxalate involves its interaction with specific molecular targets. The piperidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine derivatives: These include compounds like piperidine itself and its various substituted forms.

Pyridine derivatives: Compounds such as pyridine and its substituted derivatives share structural similarities.

Uniqueness: Piperidin-4-yl(pyridin-2-yl)methanol oxalate is unique due to the presence of both piperidine and pyridine rings in its structure, which can confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions and applications that may not be possible with simpler compounds .

Biological Activity

Piperidin-4-yl(pyridin-2-yl)methanol oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and oncology. This article delves into the compound's mechanisms of action, its interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₅, with a molecular weight of 282.29 g/mol. The compound features a piperidine ring substituted with a pyridine moiety and a methanol group, which contributes to its unique structural properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1F receptor subtype. This receptor plays a crucial role in pain modulation and anxiety regulation. Compounds that activate this receptor may provide therapeutic benefits for conditions such as migraines and anxiety disorders .

Interaction Studies

Preliminary studies indicate that this compound selectively activates the 5-HT1F receptor, which could lead to beneficial downstream effects in treating migraine and anxiety disorders . The compound's structure allows for modifications that can enhance its efficacy and selectivity for these biological targets .

Biological Activity Overview

Research indicates that this compound may also possess anti-cancer properties by inhibiting specific kinases involved in tumor growth. However, further studies are necessary to confirm these effects in vivo .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Piperidin-4-yl(pyridin-4-yl)methanol oxalate | Similar piperidine structure | Exhibits different receptor selectivity; potential anti-cancer properties |

| Pyrrolidinyl(pyridin-2-yl)methanol oxalate | Contains a pyrrolidine ring | Different pharmacological profile; may target different biological pathways |

| Piperazinyl(pyridin-2-yl)methanol oxalate | Substituted with a piperazine ring | Known for anxiolytic effects; broader therapeutic applications |

The uniqueness of this compound lies in its specific receptor activity and potential therapeutic applications not fully explored by similar compounds .

Case Studies and Research Findings

- Serotonin Receptor Activation : A study demonstrated that derivatives of the compound exhibit significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

- Anti-Cancer Properties : Research indicates that certain derivatives might inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation, although comprehensive in vivo studies are still required .

- Pharmacological Applications : The compound's interactions with serotonin receptors suggest it could be beneficial in developing treatments for migraines and anxiety disorders, with ongoing research focusing on optimizing its pharmacokinetic properties .

Properties

Molecular Formula |

C13H18N2O5 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

oxalic acid;piperidin-4-yl(pyridin-2-yl)methanol |

InChI |

InChI=1S/C11H16N2O.C2H2O4/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;3-1(4)2(5)6/h1-3,6,9,11-12,14H,4-5,7-8H2;(H,3,4)(H,5,6) |

InChI Key |

XGNLMOQSRZSYTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.